
5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H3FN2O . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is 1S/C6H3FN2O/c1-10-5(4-9)2-3-6(8)7(10)11/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is a solid substance at ambient temperature . Its molecular weight is 138.0992 .Applications De Recherche Scientifique
Optical Properties and Spectroscopic Analysis
- Pyridine derivatives, including 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile, have been studied for their structural features using IR and electronic spectroscopy. The optical properties of these compounds were investigated through UV–vis absorption and fluorescence spectroscopy, providing insights into their potential applications in materials science and photonics (Cetina et al., 2010).
Photosensitivity and Electronic Properties
- The compound's photosensitivity and electronic absorption properties indicate potential applications in optoelectronic devices. Studies have shown that these compounds can be used in the fabrication of heterojunctions for optoelectronic applications, demonstrating increased photocurrent and photosensitivity with illumination intensity (Roushdy et al., 2019).
Structural Analysis and Synthesis Methods
- Advanced methods like X-ray diffraction have been utilized to analyze the structural features of pyridine derivatives. These studies contribute to the development of novel synthesis protocols and enhance the understanding of molecular structures, which is crucial for various chemical and pharmaceutical applications (Jukić et al., 2010).
Fluorinated Pyrimidines Synthesis
- The compound has been a subject of study in the synthesis of fluorinated pyrimidines. This research is significant for the development of new chemical entities, particularly in pharmaceuticals, where fluorinated compounds often exhibit enhanced biological activity and stability (Miyashita et al., 1981).
Application in Alzheimer's Disease Therapy
- It has been used in the synthesis of compounds for Alzheimer's disease therapy. Research in this area focuses on developing non-hepatotoxic, antioxidant agents that show selective human acetylcholinesterase inhibition (Balmori et al., 2017).
Fluorescence Quantum Yield in Carbon Dots
- The compound has been linked to the study of carbon dots with high fluorescence quantum yield. This research is pivotal in the field of nanotechnology and materials science, expanding potential applications in imaging, sensing, and electronics (Shi et al., 2016).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-fluoro-6-oxo-1H-pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-5-2-1-4(3-8)9-6(5)10/h1-2H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPYRZSDSGLGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

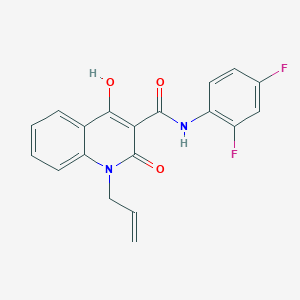
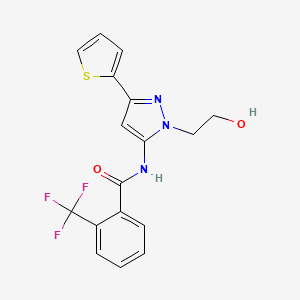
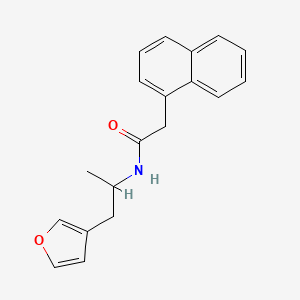
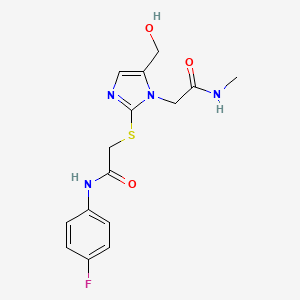
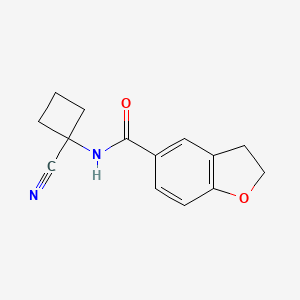
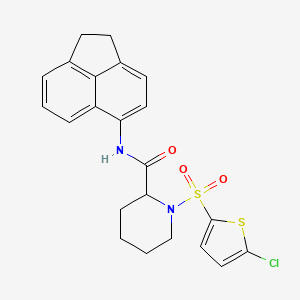
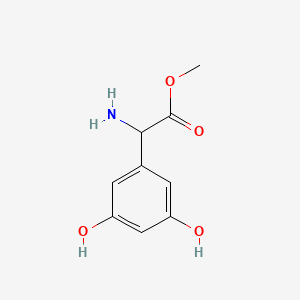

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate](/img/structure/B2774828.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2774830.png)
![N-(2,5-dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2774832.png)
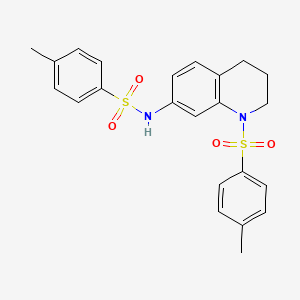
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2774834.png)
